Anion Receptor Selectivity: pH-Switchable Binding Pattern Distinguishes 4-Pyridyl from 2-Pyridyl Thioureas
The neutral form of N-(4-pyridyl)-N′-phenylthiourea binds acetate selectively in acetonitrile while exhibiting no detectable affinity for chloride or bromide. Upon protonation, the receptor undergoes a complete selectivity reversal: it binds chloride and bromide strongly but is deprotonated by acetate, losing affinity for the latter. The 2-pyridyl isomer displays the same qualitative switching behavior; however, the protonated 2-pyridyl receptor forms an intramolecular N–H···Py hydrogen bond that partially competes with anion binding, resulting in a 25–40% reduction in association constant (Kₐ) for chloride relative to the protonated 4-pyridyl analog under identical conditions (0.1 M Bu₄N⁺Cl⁻ in CD₃CN, 298 K) [1]. This quantifiable advantage in chloride affinity for the 4-pyridyl isomer directly impacts its performance as a building block for hydrogen-bonding receptors where halide recognition is required [2].
| Evidence Dimension | Chloride association constant (Kₐ, M⁻¹) of the protonated receptor in acetonitrile at 298 K |
|---|---|
| Target Compound Data | Kₐ ≈ 1.2 × 10³ M⁻¹ (protonated N-(4-pyridyl)-N′-phenylthiourea) |
| Comparator Or Baseline | Kₐ ≈ 7.5–9.0 × 10² M⁻¹ (protonated N-(2-pyridyl)-N′-phenylthiourea); 25–40% lower |
| Quantified Difference | ΔKₐ ≈ +300 to +450 M⁻¹ (4-pyridyl > 2-pyridyl) |
| Conditions | ¹H NMR titration; 0.1 M Bu₄N⁺Cl⁻ in CD₃CN, 298 K; receptor protonated with 1 equiv. HBF₄ |
Why This Matters
For procurement decisions in supramolecular receptor design, the 4-pyridyl isomer offers measurably stronger halide binding than the 2-pyridyl isomer, a difference not captured by simply ordering 'a pyridyl thiourea.'
- [1] Rashdan, S.; Light, M. E.; Kilburn, J. D. Pyridyl thioureas as switchable anion receptors. Chem. Commun. 2006, 4578–4580. View Source
- [2] Rashdan, S. Switchable N-pyridyl-thiourea/urea acyclic and macrocyclic compounds as anion receptors. PhD Thesis, University of Southampton, 2007. View Source
